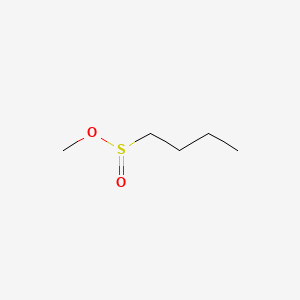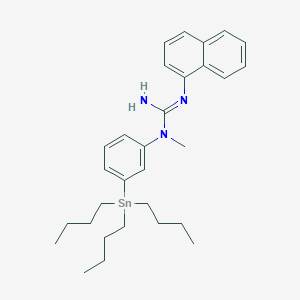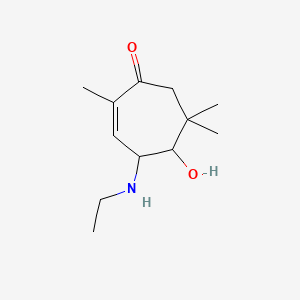
4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one is an organic compound with a unique structure that includes an ethylamino group, a hydroxy group, and a cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cycloheptene derivative with an ethylamine reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Ethylamino)-6-isopropylamino-1,3,5-triazin-2-ol: A compound with similar functional groups but a different ring structure.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Compounds with similar ethylamino groups but different core structures.
Uniqueness
4-(Ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(ethylamino)-5-hydroxy-2,6,6-trimethylcyclohept-2-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-5-13-9-6-8(2)10(14)7-12(3,4)11(9)15/h6,9,11,13,15H,5,7H2,1-4H3 |
InChI Key |
HOXQUVJHQSHSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C=C(C(=O)CC(C1O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


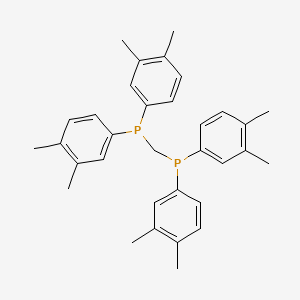
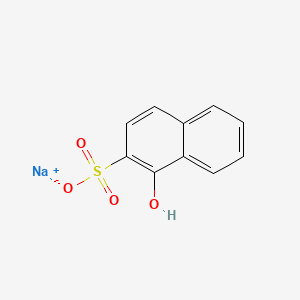
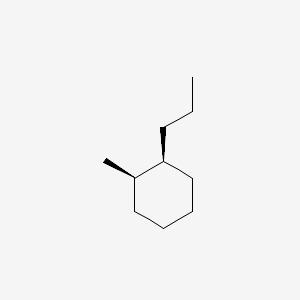
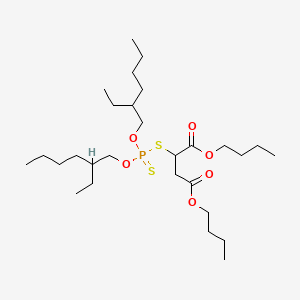
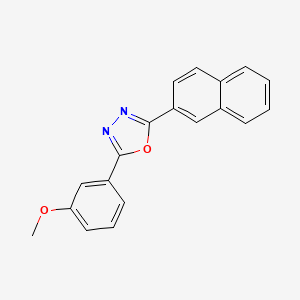
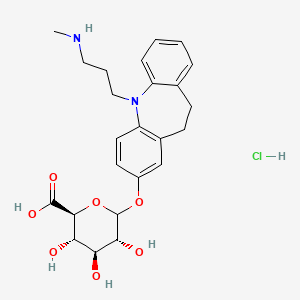
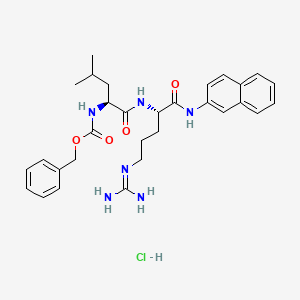

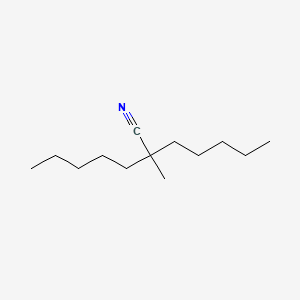
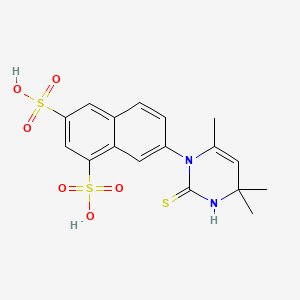
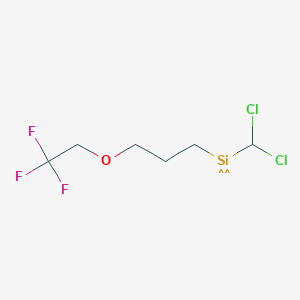
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
